3-(N-マレイミドプロピオニル)ビオチン

説明

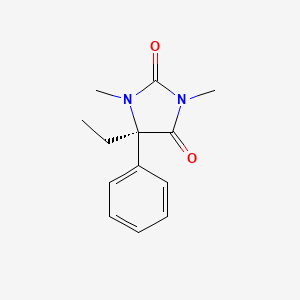

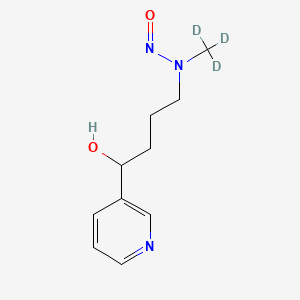

3-(N-Maleimidopropionyl)-biocytin (MPB) is a versatile thiol-specific biotinylating reagent. It is specific for sulfhydryl groups or reduced disulfide bonds and will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5. This probe can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.). MPB can be used to detect protein sulfhydryl groups on dot blots with sensitivities in the femtomole range. MPB can be utilized for cell sorting, enzyme immunoassay, protein blotting, and various cytochemical procedures.

科学的研究の応用

タンパク質SH基検出

この化合物は、フェムトモル範囲でドットブロット上のタンパク質SH基を検出できるチオール特異的プローブです。 これは非常に感度が高く、遊離スルヒドリル基を持つタンパク質の特定に役立ちます .

タンパク質ブロッティング

これは、タンパク質ブロッティング技術で使用され、検出のためにゲルから膜にタンパク質を転写するため、特定のタンパク質の同定と定量化を可能にします .

酵素免疫測定法

酵素免疫測定法では、この化合物は抗体または抗原をビオチンで標識するために使用でき、アッセイの検出感度を高めます .

タンパク質固定化

3-(N-マレイミドプロピオニル)ビオチンは、タンパク質をさまざまな表面に固定化することができ、これはバイオセンサーや診断ツールの作成に不可欠です .

細胞化学的手順

これは、細胞化学で使用され、特にチオール基を含むものを顕微鏡下で標識して可視化します .

細胞選別

このビオチン化試薬は、細胞をソートするために使用できます。例えば、フローサイトメトリーでは、細胞は特性に基づいて分離されます .

チオール特異的標識

これは、チオール基を選択的にビオチン化するため、さまざまな生化学的用途におけるチオール特異的標識に最適です .

ペプチドおよびタンパク質へのビオチンの結合

この化合物は、ペプチドとタンパク質のシステイン残基にビオチンを結合させることができ、タンパク質相互作用と機能の研究に不可欠です .

作用機序

Target of Action

3-(N-Maleimidopropionyl)biocytin, also known as Nalpha-(3-Maleimidylpropionyl)Biocytin, is a versatile biotinylating reagent . Its primary targets are cysteine residues of peptides and proteins . These residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling . . This selective interaction allows for precise modification of target proteins.

Biochemical Pathways

The biochemical pathways affected by 3-(N-Maleimidopropionyl)biocytin are largely dependent on the specific proteins being targeted. As a biotinylating agent, it can be used to study various biochemical pathways where the targeted proteins are involved. For instance, it has been used for mitochondrial structure research .

Result of Action

The result of the action of 3-(N-Maleimidopropionyl)biocytin is the biotinylation of target proteins. This modification can be used to detect protein SH groups on dot blots in the femtomole range . It can be used for protein blotting, enzyme immunoassay, protein immobilization, and various cytochemical procedures .

Action Environment

The action of 3-(N-Maleimidopropionyl)biocytin is influenced by environmental factors such as pH. It will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5 . Therefore, the pH of the environment is a critical factor influencing its action, efficacy, and stability.

生化学分析

Biochemical Properties

3-(N-Maleimidopropionyl)biocytin plays a significant role in biochemical reactions. It can be used to couple biotin to cystein residues of peptides and proteins . This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling .

Cellular Effects

The effects of 3-(N-Maleimidopropionyl)biocytin on various types of cells and cellular processes are profound. It influences cell function by enabling precise labeling of proteins that possess free sulfhydryl groups . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(N-Maleimidopropionyl)biocytin exerts its effects through binding interactions with biomolecules. Its specificity for sulfhydryl groups or reduced disulfide bonds enables it to interact with these groups on proteins . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation.

特性

CAS番号 |

102849-12-7 |

|---|---|

分子式 |

C23H33N5O7S |

分子量 |

523.6 g/mol |

IUPAC名 |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |

InChI |

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15+,16+,21+/m1/s1 |

InChIキー |

KWNGAZCDAJSVLC-JXSLOMFPSA-N |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

外観 |

Assay:≥80%A crystalline solid |

同義語 |

N2-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-(N-Maleimidopropionyl)biocytin?

A: 3-(N-Maleimidopropionyl)biocytin functions as a thiol-specific reagent, selectively targeting free sulfhydryl groups (-SH) present on proteins and other biomolecules. [, , , , , , ] The maleimide group within its structure reacts with these free thiols, forming a stable thioether bond. [, , ] This covalent modification allows for the detection, isolation, and study of proteins containing accessible cysteine residues. [, , , , ]

Q2: How is 3-(N-Maleimidopropionyl)biocytin utilized in the study of mycothiol?

A: 3-(N-Maleimidopropionyl)biocytin plays a crucial role in investigating mycothiol (MSH), a vital low-molecular-weight thiol in mycobacteria. [, ] The compound is employed to biotinylate MSH by targeting its thiol group. [] This biotinylation allows for the sensitive detection and quantification of MSH through enzyme-linked immunosorbent assays (ELISAs), utilizing either a biotin-capture or an MSH-capture approach. []

Q3: Can 3-(N-Maleimidopropionyl)biocytin provide insights into protein structure and function?

A: Yes, 3-(N-Maleimidopropionyl)biocytin proves valuable in studying the structural and functional aspects of proteins. For instance, in the context of the Agrobacterium VirB/VirD4 Type IV Secretion System, it was used to investigate the topology of the VirB2 pilin protein within the inner membrane. [] By assessing the accessibility of cysteine residues engineered into the protein to 3-(N-Maleimidopropionyl)biocytin labeling, researchers could define the protein's transmembrane domains and the location of specific loops. []

Q4: Has 3-(N-Maleimidopropionyl)biocytin contributed to understanding redox-dependent processes?

A: Research on the annexin A2-S100A10 heterotetramer (AIIt) showcases the compound's utility in elucidating redox-dependent processes. [] 3-(N-Maleimidopropionyl)biocytin was used to label AIIt, and the loss of labeling upon plasminogen treatment indicated the oxidation of AIIt thiols during plasmin disulfide reduction. [] This finding, along with other experimental evidence, led to the identification of AIIt as a substrate of the thioredoxin system and provided insights into the intricate redox regulation of plasmin processing. []

Q5: Are there studies investigating 3-(N-Maleimidopropionyl)biocytin binding to specific protein targets?

A: While most research utilizes 3-(N-Maleimidopropionyl)biocytin as a probe for free thiols, one study explored its binding affinity towards the tetanus toxin C fragment (TetC). [] Utilizing a combination of computational modeling, electrospray ionization mass spectrometry (ESI-MS), and NMR spectroscopy, researchers identified 3-(N-Maleimidopropionyl)biocytin as a potential ligand for a conserved deep cleft on TetC, designated as Site-2. [] This finding highlights the potential for further investigation of the compound's interactions with specific protein targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)